molecular formula C11H13NO7 B2702027 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid CAS No. 879361-47-4

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid

Cat. No.: B2702027
CAS No.: 879361-47-4
M. Wt: 271.225
InChI Key: IVXTUVDBRCQWGF-UHFFFAOYSA-N
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Description

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid is a chemical compound with the molecular formula C11H13NO7 It is characterized by the presence of methoxy and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid typically involves the nitration of a methoxy-substituted benzoic acid derivative. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-nitrobenzoic acid.

    Etherification: The 5-methoxy-2-nitrobenzoic acid is reacted with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the 2-methoxyethoxy group.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Esterification: Methanol, sulfuric acid.

Major Products Formed

    Reduction: 5-Methoxy-4-(2-methoxyethoxy)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate.

Scientific Research Applications

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-nitrobenzoic acid: Lacks the 2-methoxyethoxy group, making it less soluble in organic solvents.

    4-Methoxy-2-nitrobenzoic acid: Lacks the 5-methoxy and 2-methoxyethoxy groups, resulting in different chemical reactivity.

    5-Methoxy-4-(2-methoxyethoxy)-2-aminobenzoic acid: The amino derivative of the compound, which has different biological activities.

Uniqueness

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The 2-methoxyethoxy group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c1-17-3-4-19-10-6-8(12(15)16)7(11(13)14)5-9(10)18-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXTUVDBRCQWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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